

Advanced Characterization and Application of $C_{15}H_{17}NO_5$: The BCN-NHS Scaffold

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Compound of Interest

Compound Name: Methyl 2-(2-cyano-3-ethoxy-3-oxopropyl)benzoate

CAS No.: 153802-16-5

Cat. No.: B2768687

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Executive Summary

The molecular formula $C_{15}H_{17}NO_5$ represents a class of functionalized organic molecules with a molecular weight of 291.30 g/mol. [1][2][3][4][5] In the context of pharmaceutical research, this formula is most authoritatively associated with BCN-NHS Ester, a strained cyclooctyne derivative used for strain-promoted azide-alkyne cycloaddition (SPAAC). [1] This guide analyzes the physicochemical properties of the $C_{15}H_{17}NO_5$ scaffold, details the synthesis of the BCN core, and provides protocols for its application in bioconjugation. [1]

Key Chemical Parameters

Property	Value	Notes
Molecular Formula	C ₁₅ H ₁₇ NO ₅	Degree of Unsaturation: 8
Molecular Weight	291.30 g/mol	Monoisotopic Mass: 291.1107 Da
Exact Mass	291.1107	Useful for HR-MS validation
Core Pharmacophore	Bicyclo[6.1.0]non-4-yne (BCN)	High ring strain (~18 kcal/mol) drives reactivity
Reactive Moiety	N-Hydroxysuccinimide (NHS) Carbonate	Amine-reactive for lysine conjugation
Solubility	DMSO, DMF, Chloroform	Poor water solubility; requires organic co-solvent

Structural Identity and Isomerism

The C₁₅H₁₇NO₅ formula supports multiple structural isomers. Distinguishing these is vital for regulatory compliance and synthesis verification.

Primary Isomer: BCN-NHS Ester[1]

- IUPAC Name: (1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate.[1]
- Structure: Consists of a strained cyclooctyne ring fused to a cyclopropane ring (the BCN core), linked via a methylene carbonate to an NHS leaving group.[1]
- Function: The NHS group reacts with primary amines (e.g., lysine residues on antibodies) to form stable carbamates, while the cyclooctyne remains available for copper-free click chemistry with azides.[1]

Secondary Isomer: Obscurolide A1[1]

- Origin: Natural product isolated from *Streptomyces viridochromogenes*. [1][2]
- Activity: Phosphodiesterase inhibitor. [1][2]

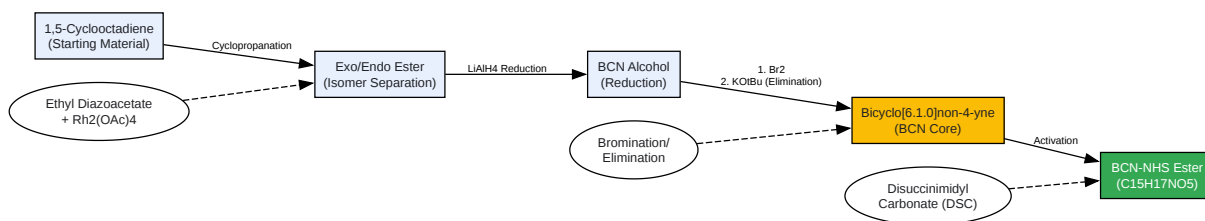
- Differentiation: Unlike BCN-NHS, Obscurolide A1 contains a butyrolactone core and lacks the high-energy alkyne bond.[1] It is identified by distinct NMR shifts in the olefinic region.[1]

Synthesis and Manufacturing of the BCN Scaffold

The synthesis of BCN-NHS is a multi-step process designed to introduce ring strain (the "spring-loaded" mechanism) without decomposing the molecule.[1]

Synthetic Pathway (DOT Visualization)

The following diagram outlines the conversion of 1,5-cyclooctadiene to the activated BCN-NHS ester.



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Figure 1: Synthetic route for BCN-NHS Ester. The critical step is the formation of the strained alkyne via elimination.[1]

Critical Process Parameters

- Stereocontrol: The cyclopropanation step yields both exo and endo isomers.[1] For BCN-NHS, the endo isomer is often preferred for its specific steric profile in bioconjugation, though the exo isomer is also commercially available.[1]
- Ring Strain Preservation: The final elimination step to form the triple bond is thermodynamically unfavorable.[1] Conditions must be strictly anhydrous (KOtBu/THF) to prevent immediate hydration or polymerization.[1]

Mechanism of Action: Bioorthogonal Chemistry

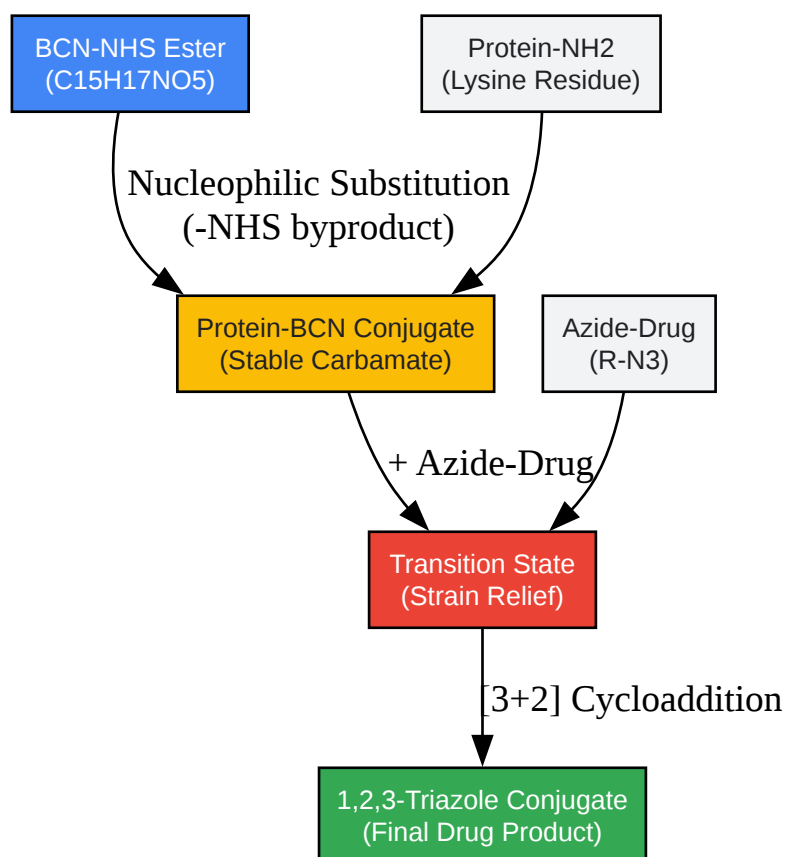
BCN-NHS derivatives operate via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Unlike traditional "Click Chemistry" (CuAAC), this reaction requires no copper catalyst, making it non-toxic to living cells.[1]

Reaction Logic

- Amine Coupling (Step 1): The NHS ester reacts with a primary amine (e.g., Protein-NH₂) to form a stable carbamate bond, releasing N-hydroxysuccinimide.[1]
 - Result: Protein-BCN conjugate.[1]
- Cycloaddition (Step 2): The Protein-BCN conjugate reacts with an Azide-tagged payload (Drug-N₃).[1] The bond angle deformation of the cyclooctyne (~160° vs. 180° linear) reduces the activation energy barrier, allowing the reaction to proceed rapidly at physiological pH.[1]
 - Result: Stable Triazole Conjugate.[1][6]

Mechanistic Pathway (DOT Visualization)



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Figure 2: Two-step bioconjugation workflow using BCN-NHS. Step 1 functionalizes the protein; Step 2 attaches the drug payload via SPAAC.[1]

Experimental Protocol: Antibody Conjugation

Objective: To label a monoclonal antibody (mAb) with BCN-NHS for subsequent drug attachment.

Materials

- BCN-NHS Ester (MW 291.30).[1][3]
- Monoclonal Antibody (1 mg/mL in PBS, pH 7.4).[1]
- DMSO (Anhydrous).[1]
- Desalting Column (e.g., Sephadex G-25).[1]

Methodology

- Preparation: Dissolve 1 mg of BCN-NHS in 50 μ L of anhydrous DMSO. Prepare immediately before use (NHS esters hydrolyze in water).[1]
- Calculation: Calculate the molar excess. For standard labeling, a 10-20x molar excess of BCN-NHS over the antibody is recommended.[1]
 - Example: 1 mg IgG (~150 kDa) = 6.6 nmol.[1]
 - Target: 132 nmol BCN-NHS.[1]
 - Mass required:
.[1]
- Reaction: Add the calculated BCN-NHS/DMSO solution to the antibody.[1] Vortex gently.
- Incubation: Incubate at Room Temperature (20-25°C) for 30–60 minutes or at 4°C overnight.
- Purification: Remove excess unreacted BCN-NHS using a desalting column equilibrated with PBS. This step is critical to prevent free BCN from reacting with the azide payload later.[1]
- Validation: Verify conjugation via UV-Vis (if BCN has absorbance, though it is weak) or by reacting a small aliquot with a fluorogenic azide reporter.[1]

Analytical Validation

To confirm the identity of $C_{15}H_{17}NO_5$ derivatives, the following analytical signatures are standard:

- Mass Spectrometry (ESI-MS):
 - Expected $[M+H]^+$: 292.118.[1]
 - Look for the characteristic loss of the NHS group (-115 Da) in fragmentation patterns.[1]
- 1H -NMR ($CDCl_3$, 400 MHz):

- NHS Protons: Singlet at ~2.8 ppm (4H).[1]
- Cyclopropane Protons: High field multiplets at 0.8–1.5 ppm.[1]
- Methylene Carbonate: Doublet/Multiplet at ~4.2 ppm.[1]
- IR Spectroscopy:
 - Carbonyl (C=O): Strong bands at ~1740 cm^{-1} (NHS ester) and ~1780 cm^{-1} (Carbonate). [1]
 - Alkyne (C≡C): Weak band at ~2200 cm^{-1} (often silent due to symmetry, but strain may enhance visibility).[1]

References

- Dommerholt, J., et al. (2010).[1] Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Living Cells. *Angewandte Chemie International Edition*. [Link\[1\]](#)
- Agard, N. J., et al. (2004).[1] A Strain-Promoted [3 + 2] Azide–Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. *Journal of the American Chemical Society*. [1] [Link\[1\]](#)
- Hoff, H., et al. (1992).[1] Metabolic products of microorganisms. 261.[1][2] Obscuroolides, a novel class of phosphodiesterase inhibitors from *Streptomyces*. [1][2] *The Journal of Antibiotics*. [1][2] [Link](#)
- Debets, M. F., et al. (2011).[1] Bioconjugation with Strained Alkyne Substituents. *Accounts of Chemical Research*. [Link\[1\]](#)

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Sources

- [1. CNP0203234.1 - COCONUT \[coconut.naturalproducts.net\]](#)
- [2. cdn.caymanchem.com \[cdn.caymanchem.com\]](#)
- [3. medkoo.com \[medkoo.com\]](#)
- [4. endo-BCN-NHS carbonate, 1426827-79-3 | BroadPharm \[broadpharm.com\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](#)
- [6. Sigma Aldrich \(1R,8S,9S\)-Bicyclo\[6.1.0\]Non-4-Yn-9-Ylmethyl N-Succinimidyl Carbonate 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific \[fishersci.com\]](#)
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